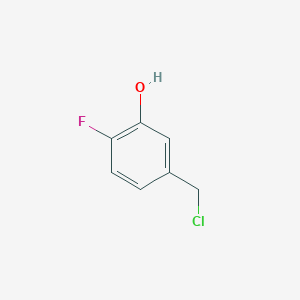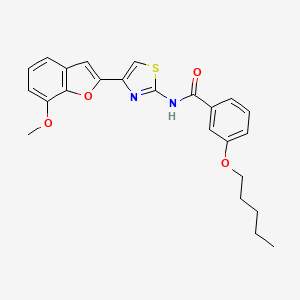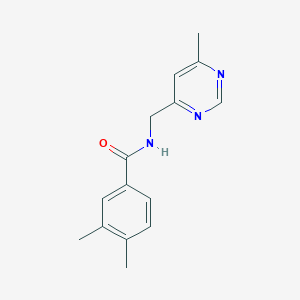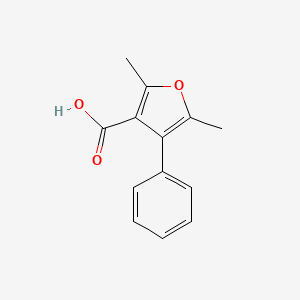
5-(Chloromethyl)-2-fluoro-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Chloromethylfurfural (CMF) has been reported in the literature. It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . A protocol has been developed for chemical processing of spent biomass to obtain CMF with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Molecular Structure Analysis
The molecular structure of 5-Chloromethylfurfural (CMF) consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .Chemical Reactions Analysis
5-Chloromethylfurfural (CMF) can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . A new protocol has been developed for chemical processing of spent biomass to obtain CMF with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloromethylfurfural (CMF) indicate that it is a colourless liquid .Wissenschaftliche Forschungsanwendungen
Antibacterial Compound Analysis : A study by Vidhya, Austine, & Arivazhagan (2020) examined 2-chloro-5-fluoro phenol (2C5FP), a compound structurally similar to 5-(Chloromethyl)-2-fluoro-phenol. They found that 2C5FP exhibited significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus. The study combined experimental and theoretical methods, including molecular docking, to understand the compound's characteristics and its interaction with bacterial proteins.
Pharmacological Review : Chlorogenic Acid (CGA), structurally related to chloro- and fluoro- phenols, was reviewed by Naveed et al. (2018) for its wide range of biological and pharmacological effects. CGA, found in green coffee extracts and tea, has been identified to have antioxidant, antibacterial, hepatoprotective, and other therapeutic roles, indicating the potential of similar phenolic compounds in medical applications.
Chemical Analysis and Separation Techniques : A study by Landzettel et al. (1995) utilized 2-(9-anthrylethyl) chloroformate for the separation and detection of various phenols, including chloro- and fluoro-phenols. This demonstrates the compound's relevance in analytical chemistry, particularly in environmental monitoring and industrial applications.
Oxidative Stress and Antineoplastic Activity : 5-Fluorouracil (5-FU), a related compound, is widely used in cancer treatment. The study of its mechanisms, as discussed by Longley, Harkin, & Johnston (2003), offers insights into how 5-(Chloromethyl)-2-fluoro-phenol might interact at a biochemical level in oncological contexts.
Electrochemical Studies : The electrochemical reduction of triclosan, a phenol derivative, was investigated by Knust et al. (2010). This kind of study is important for understanding the environmental impact and degradation pathways of chloro- and fluoro-phenolic compounds.
Safety and Hazards
Zukünftige Richtungen
There has been a growing interest in the synthesis of 5-Chloromethylfurfural (CMF) as a novel building block of similar molecular structure to that of 5-(hydroxymethyl)furfural (HMF). CMF has some advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCGTYFYNHHXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893447.png)
![N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2893450.png)
![3-{[3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2893453.png)
![4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2893455.png)


![(E)-4-(Dimethylamino)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2893460.png)
![N'-(2-Methylsulfanylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2893461.png)

![(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B2893463.png)


![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)
